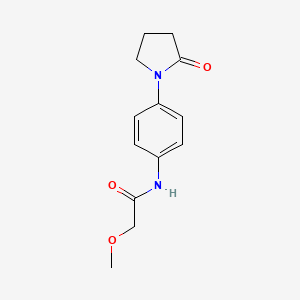

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

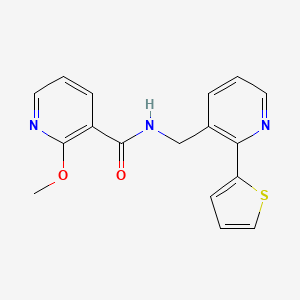

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 g/mol . The compound is also known by other names such as 923102-47-0, starbld0006397, and AKOS008998056 .

Synthesis Analysis

The synthesis of compounds similar to 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been reported in the literature . For instance, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate .

Molecular Structure Analysis

The molecular structure of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide include a molecular weight of 248.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound has a topological polar surface area of 58.6 Ų and a complexity of 311 .

Applications De Recherche Scientifique

Pyrrolidine Scaffold in Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Psychotropic Effects

2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, including the compound , are known to exhibit psychotropic effects . These effects can be leveraged in the development of drugs that affect mental activity, behavior, or perception .

Cerebroprotective Effects

These compounds also exhibit cerebroprotective effects . This means they have the potential to protect the brain from damage or disease, which could be beneficial in the treatment of conditions like stroke, traumatic brain injury, or neurodegenerative diseases .

Treatment of Central Nervous System Disorders

Medicinals based on 2-(2-oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system disorders . This suggests that the compound could have applications in treating conditions like multiple sclerosis, Parkinson’s disease, or epilepsy .

Treatment of Cerebrovascular Disorders

Similarly, these compounds are used in the treatment of cerebrovascular disorders . This could include conditions like stroke, transient ischemic attack, or vascular dementia .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of other biologically active compounds . This could include the development of new drugs or the improvement of existing ones .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This structural diversity can lead to a wider range of biological activity, increasing the potential applications of the compound .

Mécanisme D'action

Target of Action

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide primarily targets the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum (ER) membrane of eukaryotic cells. The sigma-1 receptor plays a crucial role in regulating calcium ion influx from the ER to the mitochondria, which is essential for various cellular functions, including cell survival, neuroprotection, and modulation of neurotransmitter systems .

Mode of Action

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide interacts with the sigma-1 receptor by binding to its allosteric site. This binding induces a conformational change in the receptor, enhancing its ability to modulate calcium signaling pathways. The interaction of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide with the sigma-1 receptor results in increased calcium ion transfer from the ER to the mitochondria, thereby influencing cellular homeostasis and signaling .

Biochemical Pathways

The primary biochemical pathway affected by 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium signaling pathway. By modulating the sigma-1 receptor, 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide enhances the release of calcium ions from the ER into the cytoplasm, which subsequently affects various downstream pathways, including those involved in neurotransmitter release, cell survival, and neuroprotection .

Pharmacokinetics

The pharmacokinetics of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability due to its lipophilic nature. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys .

Result of Action

The molecular and cellular effects of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide’s action include enhanced calcium signaling, improved cell survival, and neuroprotection. By modulating the sigma-1 receptor, the compound helps maintain cellular homeostasis, reduces oxidative stress, and supports neuronal health. These effects contribute to its potential therapeutic applications in conditions such as neurodegenerative diseases, depression, and cognitive disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the body. Additionally, factors such as liver function and renal clearance can impact the pharmacokinetics and overall action of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide .

Propriétés

IUPAC Name |

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXMZZQYGLKGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)

![N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2600917.png)

![ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600921.png)

![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2600922.png)

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)

![1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2600927.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600930.png)

![2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine](/img/structure/B2600935.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2600936.png)